molecular formula C6H7N3O B13108323 1-(Pyrimidin-4-yl)ethanone oxime

1-(Pyrimidin-4-yl)ethanone oxime

Katalognummer: B13108323
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: HXPUWBNEPKGXKL-WEVVVXLNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyrimidin-4-yl)ethanoneoxime is a chemical compound that features a pyrimidine ring substituted at the 4-position with an ethanoneoxime group. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body . The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Pyrimidin-4-yl)ethanoneoxime can be synthesized through several methods. One common approach involves the reaction of pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to yield the desired oxime .

Industrial Production Methods

Industrial production of 1-(Pyrimidin-4-yl)ethanoneoxime may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Pyrimidin-4-yl)ethanoneoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(Pyrimidin-4-yl)ethanoneoxime has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 1-(Pyrimidin-4-yl)ethanoneoxime involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s oxime group can form hydrogen bonds with target proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Pyrimidin-4-yl)ethanoneoxime is unique due to its combination of the pyrimidine ring and the oxime group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C6H7N3O

Molekulargewicht

137.14 g/mol

IUPAC-Name

(NE)-N-(1-pyrimidin-4-ylethylidene)hydroxylamine

InChI

InChI=1S/C6H7N3O/c1-5(9-10)6-2-3-7-4-8-6/h2-4,10H,1H3/b9-5+

InChI-Schlüssel

HXPUWBNEPKGXKL-WEVVVXLNSA-N

Isomerische SMILES

C/C(=N\O)/C1=NC=NC=C1

Kanonische SMILES

CC(=NO)C1=NC=NC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.